N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Description
Properties
IUPAC Name |
N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5S/c12-19(15,16)9-3-1-8(2-4-9)13-11(14)10-7-17-5-6-18-10/h1-4,7H,5-6H2,(H,13,14)(H2,12,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQWGMKHATZJTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs), which are enzymes that play critical roles in various physiological processes and are implicated in several diseases, including cancer and glaucoma. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The compound is synthesized through a series of chemical reactions involving sulfanilamide derivatives and heterocyclic carboxamide moieties. The synthesis pathway typically involves the reaction of sulfanilamide with appropriate carboxylic acid derivatives under controlled conditions to yield the target compound. Characterization techniques such as NMR spectroscopy and elemental analysis are employed to confirm the structure.
This compound exhibits its biological activity primarily through the inhibition of carbonic anhydrases. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate and protons. This action can disrupt various physiological processes that depend on CA activity.
Inhibition of Carbonic Anhydrases
Research has shown that this compound is effective against multiple isoforms of carbonic anhydrases (CA I, CA II, CA XII). The compound has demonstrated inhibitory constants (Ki values) in the nanomolar range, indicating potent activity:
| Isoform | Ki (nM) |
|---|---|
| CA I | 6.5 |
| CA II | 68.1 |
| CA XII | 14.0 |
These values suggest that the compound could be a valuable lead in developing CA inhibitors for therapeutic applications.
Anticancer Activity
In addition to its role as a CA inhibitor, preliminary studies indicate that this compound may exhibit anticancer properties. For instance, it has been tested against various cancer cell lines with promising results:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.85 |
| A549 | 3.0 |
| Caco-2 | 6.0 |
These findings suggest that the compound could inhibit tumor cell proliferation effectively.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds with similar structures. For example:
- Study on Sulfanilamide Derivatives : A study evaluated a series of sulfanilamide derivatives for their inhibitory effects on CAs and found that modifications in the substituent groups significantly impacted their activity against different isoforms .
- Anticancer Evaluation : Another research effort highlighted the anticancer potential of benzamide derivatives related to sulfanilamide compounds, demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin .
- Molecular Docking Studies : Computational studies have provided insights into the binding modes of these compounds at the molecular level, predicting favorable interactions with CA isoforms which could inform future drug design efforts .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural features and molecular properties of N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide and its analogs:
Key Differences and Implications
Heterocyclic Core Variations
- The benzothiophene core in introduces sulfur, which may improve lipid solubility and membrane permeability, critical for antiparasitic activity.
Sulfonamide/Sulfamoyl Modifications
- The chloropyridine-sulfonamido group in introduces electron-withdrawing chlorine, which could enhance stability or acidity of the sulfonamide proton, affecting binding interactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-sulfamoylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide, and how can reaction yields be maximized?
- Methodology : The compound is synthesized via a multi-step process. Initial steps involve coupling 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) in the presence of aqueous Na₂CO₃ (pH 9–10) under stirring at room temperature for 3–4 hours . Subsequent reactions with bromoacetamide derivatives in DMF using lithium hydride as a base yield the final product. Maximizing yields requires precise stoichiometry, controlled pH, and inert atmospheres to minimize side reactions. Yields of 41–91% are typical for related benzodioxin sulfonamides .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
- ¹H-NMR : Confirms aromatic proton environments (δ 6.8–7.5 ppm for benzodioxin and sulfamoylphenyl groups) and substitution patterns .
- Elemental Analysis (CHN) : Validates molecular formula purity (e.g., C%: 60.2, H%: 4.8, N%: 8.9) .
- Mass Spectrometry (ESI-MS) : Provides molecular ion peaks (e.g., [M+H]⁺ at m/z 326–467) .
Q. How can researchers ensure compound purity during synthesis?
- Methodology : Purification techniques include column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol or methanol. Monitoring via TLC (Rf values ~0.5–0.7) and verifying melting points (128–220°C range for analogs) are critical .
Q. What are the key structural features revealed by X-ray crystallography?
- Methodology : Single-crystal X-ray diffraction (Bruker APEXII CCD) shows dihedral angles between aromatic rings (e.g., 50.26°), gauche C–S–N–C conformations, and hydrogen-bonded C(4) chains stabilized by N–H⋯O interactions. Space group P21/n with unit cell parameters (a = 5.1542 Å, b = 22.237 Å) is typical .
Advanced Research Questions
Q. How do structural modifications influence enzyme inhibitory activity (e.g., α-glucosidase or acetylcholinesterase)?
- Methodology :
- Substituent Effects : Electron-withdrawing groups (e.g., –NO₂) on the phenylacetamide moiety enhance α-glucosidase inhibition (IC₅₀ = 12–45 µM), while bulky groups reduce activity .
- Docking Studies : Molecular docking (AutoDock Vina) identifies hydrogen bonds between sulfonamide groups and enzyme active sites (e.g., Tyr-307 in α-glucosidase) .
- Kinetic Assays : Lineweaver-Burk plots determine inhibition mechanisms (competitive vs. non-competitive) .
Q. How can contradictions between crystallographic data and computational models be resolved?
- Methodology :
- DFT Optimization : Compare experimental X-ray geometries (e.g., dihedral angles) with B3LYP/6-311G(d,p)-optimized structures. Discrepancies >5° may indicate crystal packing effects .
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C–H⋯F contributions) to explain deviations .
Q. What strategies are used to design derivatives for specific biological targets?
- Methodology :
- SAR Studies : Synthesize analogs with varied substituents (e.g., –CH₃, –Cl, –OCH₃) on the phenyl ring. Test against bacterial strains (e.g., E. coli, MIC = 8–64 µg/mL) .
- Lipoxygenase Inhibition : Introduce hydrophobic groups (e.g., cyclopropane dicarboxamides) to enhance binding to hydrophobic enzyme pockets .
Q. How do hydrogen-bonding networks impact crystal packing and stability?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
